molecular formula C9H14O B8382169 2-Methyloct-1-en-6-yn-3-ol

2-Methyloct-1-en-6-yn-3-ol

Cat. No.: B8382169
M. Wt: 138.21 g/mol
InChI Key: BLLYVJPNXQTZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloct-1-en-6-yn-3-ol is an organic compound with the molecular formula C8H12O . It features both alkene (C=C) and alkyne (C≡C) functional groups within its structure, making it a potentially valuable intermediate in synthetic organic chemistry . This structure suggests its utility in various research applications, including serving as a building block for the synthesis of more complex molecules, such as natural product analogs and pharmaceuticals . Compounds with enyn-ol motifs (containing both alkene, alkyne, and alcohol groups) are of significant interest in method development and materials science. They can be used in metal-catalyzed coupling reactions, cyclization studies, and polymer science . The presence of multiple reactive sites allows researchers to explore selective transformations and create complex molecular architectures from a single, multifunctional scaffold. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety procedures in a controlled laboratory setting.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyloct-1-en-6-yn-3-ol

InChI

InChI=1S/C9H14O/c1-4-5-6-7-9(10)8(2)3/h9-10H,2,6-7H2,1,3H3

InChI Key

BLLYVJPNXQTZKS-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C(=C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below highlights key structural and molecular differences between 2-Methyloct-1-en-6-yn-3-ol and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₉H₁₄O 138.21 Alcohol, ene, yne Methyl at C2, ene at C1, yne at C6
5-Methylhept-4-en-6-yn-3-ol C₈H₁₂O 124.18 Alcohol, ene, yne Methyl at C5, ene at C4, yne at C6
2-Isopropyl-5-methylhex-4-en-1-ol C₁₀H₂₀O 156.27 Alcohol, ene Isopropyl at C2, methyl at C5, ene at C4
(-)-3,7-Dimethyloct-6-en-1-ol C₁₀H₂₀O 156.27 Alcohol, ene Methyl at C3 and C7, ene at C6
Key Observations:

Enyne vs. Ene Systems :

  • The target compound and 5-Methylhept-4-en-6-yn-3-ol both feature enyne systems , enabling reactions like hydrogenation, cyclization, or conjugate additions. In contrast, 2-Isopropyl-5-methylhex-4-en-1-ol and (-)-3,7-Dimethyloct-6-en-1-ol lack triple bonds, limiting their utility in alkyne-specific reactions .
  • The position of the triple bond (C6 in the target vs. C6 in 5-Methylhept-4-en-6-yn-3-ol) affects conjugation and stability.

2-Isopropyl-5-methylhex-4-en-1-ol’s isopropyl group at C2 creates significant branching, lowering solubility in polar solvents .

Reactivity Trends:
  • Hydrogenation : The triple bond in this compound can be selectively hydrogenated to form alkenes or fully reduced to alkanes, whereas analogs without yne groups lack this pathway.
  • Hydration : The terminal double bond (C1–C2) in the target compound may undergo acid-catalyzed hydration to form a diol, a reaction less feasible in analogs with internal double bonds (e.g., 5-Methylhept-4-en-6-yn-3-ol) .

Physical Properties and Stability

  • Boiling Points : Compounds with higher molecular weights (e.g., C₁₀H₂₀O analogs) generally have higher boiling points, but the conjugated enyne system in the target compound may lower its boiling point due to reduced van der Waals interactions.
  • Stability: The enyne system in this compound may increase susceptibility to polymerization under heat or light, unlike the more stable mono-unsaturated analogs .

Q & A

Q. What are the optimized synthetic routes for 2-Methyloct-1-en-6-yn-3-ol, and how can purity be validated?

Methodological Answer:

  • Synthesis : Begin with a Sonogashira coupling between 2-methyl-1-en-3-ol and a terminal alkyne (e.g., pent-1-yne) under palladium catalysis. Optimize reaction conditions (e.g., solvent: THF, temperature: 60°C) to enhance yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Validation : Confirm purity via GC-MS (>95%) and NMR (absence of extraneous peaks). For new compounds, provide full spectral data (¹H/¹³C NMR, IR) in supplementary materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Acquire ¹H NMR at 400 MHz in CDCl₃. Key signals: δ 5.2–5.4 ppm (enol doublet), δ 2.1–2.3 ppm (methyl triplet), and δ 1.5–1.7 ppm (propargylic protons). Compare with DFT-predicted shifts using software like ACD/Labs .
  • IR : Confirm hydroxyl (3400–3600 cm⁻¹), alkyne (2100–2260 cm⁻¹), and alkene (1640–1680 cm⁻¹) stretches.
  • MS : Use high-resolution MS to verify molecular ion (C₉H₁₄O⁺, m/z 138.1045) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved during structural elucidation?

Methodological Answer:

  • Triangulation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish alkene/alkyne protons via HMBC correlations .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for hydroxyl protons) to confirm peak assignments .
  • Empirical Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. What experimental designs are recommended to study the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

  • pH Studies : Conduct kinetic assays in buffered solutions (pH 2–12) to monitor degradation via UV-Vis (λmax = 220 nm for alkene). Use Arrhenius plots to calculate activation energy (Eₐ) for hydrolysis .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Pair with GC-MS to detect volatile byproducts .

Q. How can computational and experimental methods be integrated to predict the compound’s thermodynamic stability?

Methodological Answer:

  • DFT Modeling : Use Gaussian09 to optimize geometry at the B3LYP/6-31G* level. Calculate Gibbs free energy (ΔG) for tautomeric equilibria (enol vs. keto forms) .
  • Calorimetry : Validate computational results with isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) during tautomerization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed biological activity of this compound?

Methodological Answer:

  • Dose-Response Curves : Test antimicrobial activity (e.g., MIC assays) across concentrations (0.1–100 µM) to identify non-linear effects. Compare with QSAR predictions .
  • Metabolite Screening : Use LC-MS to detect oxidative metabolites that may enhance or inhibit activity. For example, epoxide derivatives could explain unexpected cytotoxicity .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

Methodological Answer:

  • Standardization : Document reaction parameters (e.g., stirring rate, inert gas flow) in supplementary files. Use IUPAC naming conventions to avoid ambiguity .
  • Collaborative Validation : Share samples with independent labs for blind testing. Publish raw spectral data in open repositories (e.g., PubChem) for peer verification .

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